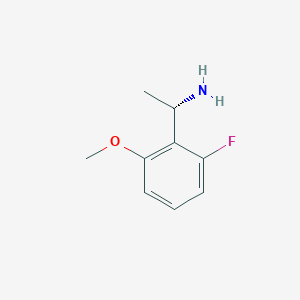

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Description

Structural Characterization of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound encompasses a complex arrangement of functional groups that collectively define its chemical identity and biological potential. The compound features a phenethylamine backbone modified with specific halogen and methoxy substituents that significantly influence its overall molecular geometry and electronic distribution. The presence of both electron-withdrawing fluorine and electron-donating methoxy groups creates a unique electronic environment that affects the compound's reactivity and stability patterns.

The stereochemical configuration of this molecule centers around a single chiral carbon atom that bears the amine functionality, establishing the S-absolute configuration according to Cahn-Ingold-Prelog priority rules. This stereogenic center introduces significant three-dimensional complexity to the molecular structure, resulting in distinct spatial arrangements that can influence biological activity and chemical behavior. The chiral nature of the compound necessitates careful consideration of enantiomeric purity and optical rotation characteristics in analytical applications.

International Union of Pure and Applied Chemistry Nomenclature and Chiral Center Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features and stereochemical configuration. The official designation this compound indicates the S-configuration at the stereogenic carbon bearing the ethylamine substituent. Alternative nomenclature systems designate the compound as (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine, reflecting different positioning preferences for substituent identification.

The chiral center analysis reveals a carbon atom bonded to four distinct substituents: a hydrogen atom, an amine group, a methyl group, and the substituted phenyl ring system. The S-configuration arises from the specific spatial arrangement of these substituents when prioritized according to atomic number and substitution patterns. The canonical Simplified Molecular Input Line Entry System representation CC(C1=C(C=CC=C1F)OC)N accurately captures the connectivity pattern while the stereochemical descriptor provides three-dimensional information.

| Nomenclature Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Alternative Name | (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine |

| Molecular Formula | C₉H₁₂FNO |

| Molecular Weight | 169.20 g/mol |

| Chemical Abstracts Service Number | 870849-68-6 |

| Stereochemical Configuration | S |

Conformational Studies via X-ray Crystallography

X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional arrangement of atoms within the crystalline lattice of this compound. The crystallographic methodology involves mounting high-quality single crystals in intense X-ray beams to generate diffraction patterns that reveal atomic positions and intermolecular interactions. The experimental approach requires crystals larger than 0.1 millimeters in all dimensions with sufficient structural regularity to produce interpretable diffraction data.

The crystallographic data collection process involves systematic rotation of the crystal through multiple orientations while recording diffraction intensities at each position. Modern X-ray crystallography employs charge-coupled device detectors or area detectors to capture the complete three-dimensional diffraction pattern. The resulting structural model provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interaction patterns that define the solid-state conformation of the compound.

Conformational analysis through X-ray crystallography reveals the preferred spatial arrangements of the fluorine and methoxy substituents relative to the ethylamine chain. The electronic effects of the electron-withdrawing fluorine atom and electron-donating methoxy group influence the overall molecular geometry and may stabilize specific conformational states through intramolecular interactions. The crystallographic structure also provides insights into intermolecular packing arrangements and potential hydrogen bonding patterns that affect crystal stability and physical properties.

Spectroscopic Profiling

Spectroscopic profiling of this compound encompasses multiple analytical techniques that provide complementary information about molecular structure, electronic environment, and dynamic behavior. Nuclear Magnetic Resonance spectroscopy reveals detailed information about atomic connectivity and chemical environments, while infrared spectroscopy characterizes vibrational modes associated with specific functional groups. Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments and purity assessments.

The comprehensive spectroscopic characterization approach combines data from multiple techniques to establish unambiguous structural identification and monitor compound purity. Each spectroscopic method contributes unique information that collectively builds a complete picture of the molecular structure and electronic properties. The integration of spectroscopic data with crystallographic information provides robust structural confirmation and supports pharmaceutical development applications.

Nuclear Magnetic Resonance Signature Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through the analysis of magnetic nuclei resonances in applied magnetic fields. The technique reveals chemical shift patterns, coupling constants, and integration ratios that characterize the molecular framework of this compound. Proton Nuclear Magnetic Resonance spectra display characteristic resonances for the aromatic protons, methyl groups, and amine functionality that enable structural assignment and stereochemical confirmation.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum exhibits complex multipicity patterns reflecting the substitution pattern of the phenyl ring and the electronic effects of the fluorine and methoxy substituents. The fluorine atom introduces additional complexity through scalar coupling with nearby protons, resulting in characteristic splitting patterns that confirm the 6-position substitution. The methoxy group appears as a distinct singlet in the aliphatic region, while the ethylamine chain produces recognizable doublet and quartet patterns consistent with the chiral center configuration.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the observation of carbon chemical shifts and multiplicities. The aromatic carbon resonances reflect the electronic environment created by the fluorine and methoxy substituents, while the aliphatic carbons confirm the ethylamine chain structure. Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers additional confirmation of the fluorine substitution pattern and can provide insights into molecular dynamics and conformational behavior.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5-7.5 | Complex multiplets |

| Methoxy Protons | 3.8-4.0 | Singlet |

| Methyl Protons | 1.2-1.5 | Doublet |

| Methine Proton | 4.0-4.5 | Quartet |

| Amine Protons | 1.5-3.0 | Broad signals |

Infrared Vibrational Mode Assignments

Infrared spectroscopy characterizes the vibrational modes of this compound through the measurement of absorption frequencies corresponding to specific molecular vibrations. The technique provides functional group identification and structural confirmation through characteristic absorption bands that reflect the presence of amine, aromatic, methoxy, and carbon-fluorine functionalities. The infrared spectrum exhibits distinct absorption regions that enable systematic assignment of vibrational modes to specific structural features.

The amine functionality produces characteristic stretching vibrations in the 3300-3500 wavenumber region, appearing as broad absorption bands due to hydrogen bonding effects and multiple vibrational modes. The aromatic ring system contributes carbon-carbon stretching vibrations in the 1500-1600 wavenumber range, while carbon-hydrogen stretching modes appear in the 3000-3100 wavenumber region. The methoxy group exhibits characteristic carbon-oxygen stretching vibrations around 1250-1300 wavenumbers and asymmetric and symmetric carbon-hydrogen stretching modes in the aliphatic region.

The carbon-fluorine bond produces a distinctive stretching vibration typically observed in the 1000-1300 wavenumber range, providing definitive confirmation of fluorine substitution. The exact frequency depends on the local electronic environment and the specific substitution pattern of the aromatic ring. Additional deformation and bending modes throughout the fingerprint region provide detailed structural information that supports molecular identification and purity assessment.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | Nitrogen-Hydrogen Stretch | 3300-3500 | Medium-Strong |

| Aromatic Ring | Carbon-Carbon Stretch | 1500-1600 | Strong |

| Methoxy Group | Carbon-Oxygen Stretch | 1250-1300 | Strong |

| Carbon-Fluorine | Carbon-Fluorine Stretch | 1000-1300 | Strong |

| Aromatic | Carbon-Hydrogen Stretch | 3000-3100 | Medium |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and characteristic fragmentation patterns that support structural identification and purity assessment. The molecular ion peak appears at mass-to-charge ratio 169, corresponding to the intact molecular formula C₉H₁₂FNO. The isotope pattern reflects the natural abundance of carbon-13 and provides additional confirmation of the molecular composition.

Fragmentation analysis reveals characteristic loss patterns that reflect the molecular structure and the relative stability of different structural fragments. Common fragmentation pathways include loss of the amine functionality, methyl radical elimination, and aromatic ring rearrangements that produce stable ionic species. The base peak and major fragment ions provide diagnostic information for compound identification and can distinguish between structural isomers and stereoisomers.

The fragmentation pattern analysis considers the electronic effects of the fluorine and methoxy substituents on the stability of ionic fragments. Electron-withdrawing fluorine substitution may stabilize certain fragmentation pathways while destabilizing others, resulting in characteristic intensity patterns that support structural assignments. The methoxy group can undergo characteristic eliminations and rearrangements that produce diagnostic fragment ions unique to this substitution pattern.

| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure | Relative Intensity |

|---|---|---|---|

| Molecular Ion | 169 | [M]⁺ | Medium |

| Base Peak | 154 | [M-CH₃]⁺ | 100% |

| Fragment | 139 | [M-CH₂NH₂]⁺ | High |

| Fragment | 124 | [M-C₂H₅NH₂]⁺ | Medium |

| Fragment | 109 | [Aromatic-OCH₃]⁺ | Medium |

Propriétés

IUPAC Name |

(1S)-1-(2-fluoro-6-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRDJSQLAIQQNL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870849-68-6 | |

| Record name | (αS)-2-Fluoro-6-methoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870849-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Activité Biologique

Overview

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, with the CAS number 870849-68-6, is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to a class of amines and is characterized by its unique fluorinated and methoxy-substituted phenyl group, which influences its interaction with biological targets.

- Molecular Formula : C9H12FNO

- Molecular Weight : 169.2 g/mol

- IUPAC Name : (S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine

- Purity : ≥ 95%

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes within biological systems. The presence of the fluorine atom and the methoxy group on the phenyl ring enhances its lipophilicity and receptor binding affinity, potentially leading to various pharmacological effects.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often mediated through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that the compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin availability in the synaptic cleft.

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have shown that it can mitigate oxidative stress-induced neuronal damage, potentially through antioxidant mechanisms. This activity could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Study 1: Antidepressant Activity

A study published in Frontiers in Pharmacology evaluated the antidepressant effects of various phenyl-substituted ethylamines, including this compound. The study utilized forced swim and tail suspension tests in rodents, demonstrating significant reductions in immobility time, indicating antidepressant-like behavior. The compound was found to enhance serotonin levels significantly compared to control groups .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested against human cancer cell lines. The results indicated that certain analogs exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting superior efficacy in inducing cell death through apoptosis pathways .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antidepressant, Anticancer | 10 | SSRI activity; apoptosis induction |

| (S)-1-(4-Methoxyphenyl)ethylamine | Antidepressant | 15 | SSRI activity |

| 2-(4-Fluorophenyl)ethylamine | Anticancer | 20 | Apoptosis induction; cell cycle arrest |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare “(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine” with structurally analogous compounds, focusing on substituent effects, applications, and separation methodologies.

Substituent Effects on Pharmacological Activity

- Fluorine vs. Methoxy: Fluorine’s electronegativity increases binding affinity to hydrophobic pockets in enzymes (e.g., monoamine oxidases), while methoxy groups enhance solubility but reduce blood-brain barrier penetration .

- Positional Isomerism : The 6-fluoro-2-methoxy substitution in the target compound may confer unique steric and electronic effects compared to para-substituted analogs like (S)-1-(4-methoxyphenyl)ethylamine, which is prioritized in neurological drug development .

Separation and Analytical Challenges

Enantiomeric separation of chiral amines like “this compound” is typically achieved via supercritical fluid chromatography (SFC) or HPLC with chiral stationary phases. For example:

- (S)-1-(1-Naphthyl)ethylamine and its analogs are resolved using cellulose-based columns with >95% enantiomeric excess .

- Chloro-fluorophenyl derivatives (e.g., (S)-1-(4-chloro-2-fluorophenyl)ethylamine HCl) exhibit improved retention times in HPLC due to dipole interactions .

Market and Industrial Relevance

- (S)-1-(4-Methoxyphenyl)ethylamine dominates pharmaceutical applications, with projected market growth at 6.8% CAGR (2025–2030) due to demand for neurodegenerative therapies .

- Fluorinated analogs like the target compound remain niche but are gaining traction in precision medicine for conditions requiring high metabolic stability (e.g., epilepsy) .

Méthodes De Préparation

Synthetic Route Based on Reductive Amination of Fluorinated Acetophenone Derivatives

A detailed industrially scalable process for related compounds such as (S)-1-(4-methoxyphenyl)ethylamine provides a strong foundation for analogous synthesis of this compound. The process involves:

Step 1: Formation of an Imine Intermediate

Reaction of 6-fluoro-2-methoxyacetophenone with a chiral amine such as (S)-(-)-α-methylbenzylamine in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions in toluene. The water formed is removed azeotropically using a Dean-Stark apparatus to drive imine formation.Step 2: Catalytic Hydrogenation

The imine intermediate is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at controlled temperature (35-55°C). This step reduces the imine to the corresponding chiral amine.Step 3: Salt Formation and Isolation

The resulting free amine is converted into its hydrochloride salt by treatment with isopropanol and hydrochloric acid, facilitating crystallization and purification.

This method is adaptable to the fluoro-substituted analog by starting from 6-fluoro-2-methoxyacetophenone instead of 4-methoxyacetophenone, maintaining the stereochemical integrity and yielding the (S)-enantiomer with high chiral purity.

Alternative Methods: Asymmetric Hydroboration and Amination

Another advanced synthetic strategy involves:

- Asymmetric Hydroboration of vinyl aromatic compounds bearing the 6-fluoro-2-methoxy substitution, using rhodium complexes as catalysts to introduce chirality at the benzylic position.

- Subsequent Amination converts the boron intermediate into the chiral amine.

This method allows precise control over stereochemistry and is suitable for complex fluorinated substrates, though it requires specialized catalysts and conditions.

Fluorinated Amino Acid Synthesis Techniques

Literature on fluorinated amino acids synthesis provides insights into introducing fluorine into amino compounds with stereochemical control:

- Use of protected erythritol derivatives and selective fluorination reagents such as DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms on precursors.

- Activation and substitution steps to introduce amine groups with inversion of configuration, ensuring (S)-chirality retention.

- Protection and deprotection strategies to handle sensitive functional groups during multi-step synthesis.

While these methods are more general, they inform the design of synthesis routes tailored for this compound.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The reductive amination route is favored for its operational simplicity, high enantioselectivity, and scalability. The use of (S)-(-)-α-methylbenzylamine as a chiral auxiliary ensures high optical purity.

- Removal of water during imine formation by azeotropic distillation is critical to drive the reaction to completion.

- Hydrogenation conditions (temperature, pressure, catalyst loading) directly affect yield and stereochemical outcome; optimization leads to >99% enantiomeric excess.

- Salt formation with hydrochloric acid enhances product stability and facilitates purification.

- Alternative asymmetric hydroboration methods offer routes to novel derivatives but require access to rhodium catalysts and careful reaction control.

- Fluorine introduction using reagents like DAST is effective but must be carefully managed to avoid racemization or side reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, and how do they compare in terms of enantiomeric purity and scalability?

- Methodological Answer :

- Biocatalytic Synthesis : ω-Transaminases (ω-TAs) are widely used for asymmetric amine synthesis. For example, a two-phase system with immobilized ω-TAs achieved >99% enantiomeric excess (ee) for structurally similar fluorinated ethylamines .

- Chiral Resolution : Racemic mixtures can be resolved using chiral acids (e.g., tartaric acid derivatives), though this method often yields lower efficiency (~50% maximum) and requires recycling of the undesired enantiomer .

- Comparison : Enzymatic methods are preferred for high ee and scalability, while resolution suits small-scale lab synthesis.

Q. Which analytical techniques are most reliable for confirming the enantiomeric purity and structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC/GC : Use columns like Chiralpak® AD-H or Cyclobond® to separate enantiomers. Retention times and peak areas quantify ee .

- NMR Spectroscopy : ¹⁹F NMR can detect fluorinated byproducts, while ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy and fluorine positions) .

- Optical Rotation : Specific rotation ([α]ᴅ) should align with literature values for (S)-enantiomers (e.g., -40° to -50° for similar compounds) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (e.g., ~0.5 mmHg at 20°C) indicate moderate volatility .

- Storage : Store under nitrogen at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How do electronic effects of the 6-fluoro and 2-methoxy substituents influence the compound’s reactivity in asymmetric catalysis?

- Methodological Answer :

- Steric and Electronic Tuning : The electron-withdrawing fluoro group enhances electrophilicity at the amine center, while the methoxy group provides steric bulk. This combination improves enantioselectivity in Pd-catalyzed cross-couplings .

- Computational Modeling : DFT studies (e.g., Gaussian 09) can map frontier molecular orbitals to predict nucleophilic/electrophilic behavior .

Q. What strategies resolve contradictions in catalytic activity data between enzymatic and chemical synthesis methods?

- Methodological Answer :

- Control Experiments : Compare reaction yields and ee under identical conditions (solvent, temperature). For example, ω-TAs may underperform in non-aqueous media vs. organic catalysts .

- Kinetic Analysis : Use Michaelis-Menten kinetics for enzymatic routes and Eyring plots for chemical methods to identify rate-limiting steps .

Q. How can the compound’s stability under varying pH and temperature conditions be optimized for long-term storage?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to pH 3–11 and 40–60°C for 1–4 weeks. Monitor degradation via LC-MS; optimal stability is typically at pH 7–8 and 4°C .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) reduces hydrolysis risks .

Key Research Gaps and Recommendations

- Catalytic Scope : Explore applications in photoredox catalysis, leveraging the fluorine atom’s electron-deficient nature.

- Toxicity Profiling : Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) to assess environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.